REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])[CH3:2].[NH2:8][C:9]1[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=1>O>[C:1]([NH:8][C:9]1[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
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22.5 g
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Type
|
reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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24 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1)O
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Name
|
ice
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Quantity
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60 g
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Type
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solvent
|
Smiles
|
|
Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
The reaction mixture was vigorously stirred for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The white precititate was filtered
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Type
|
WASH
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Details
|
washed with cold water
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Type
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CUSTOM
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Details
|
air-dried
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)NC=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |